REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=C(N)C=1NC.C1N=CN([C:18]([N:20]2[CH:24]=[N:23][CH:22]=[CH:21]2)=O)C=1.C1C[O:28]CC1>>[F:1][C:2]1[C:21]2[N:20]([CH3:18])[C:24](=[O:28])[NH:23][C:22]=2[CH:5]=[CH:6][C:7]=1[O:8][CH3:9]
|
Type
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CUSTOM
|
Details
|
The resulting orange solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 23 deg C
|
Type
|
CUSTOM
|
Details
|
The remaining dark reaction mixture
|
Type
|
CUSTOM
|
Details
|
was partitioned between EtOAc (2×40 ml) and water (45 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified via flash column chromatography (SiO2: 100% Hex to 50:50 Hex:EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC2=C1N(C(N2)=O)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |